

# 1-Indanone-6-carboxylic acid CAS number and identification

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## Compound of Interest

Compound Name: *1-Indanone-6-carboxylic acid*

Cat. No.: B1590297

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An In-Depth Technical Guide to **1-Indanone-6-carboxylic Acid**: Synthesis, Characterization, and Applications

## Introduction

**1-Indanone-6-carboxylic acid** is a bifunctional organic molecule that incorporates the rigid, bicyclic framework of 1-indanone with a carboxylic acid moiety. This unique combination of a conjugated ketone and an aromatic acid group makes it a valuable and versatile building block in modern organic synthesis and medicinal chemistry. The 1-indanone scaffold itself is a privileged structure, found in numerous biologically active compounds and approved pharmaceuticals.<sup>[1][2]</sup> This guide, intended for researchers and drug development professionals, provides a comprehensive overview of **1-Indanone-6-carboxylic acid**, detailing its definitive identification, a field-proven synthetic protocol, its comprehensive spectroscopic signature, and its applications as a key synthetic intermediate.

## Part 1: Core Identification and Physicochemical Properties

Accurate identification is the foundation of any chemical research. **1-Indanone-6-carboxylic acid** is definitively identified by its Chemical Abstracts Service (CAS) number. Its structural and physicochemical properties are summarized below.

Identifier	Value	Source
CAS Number	60031-08-5	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
IUPAC Name	1-oxo-2,3-dihydro-1H-indene-6-carboxylic acid	PubChem
Molecular Formula	C <sub>10</sub> H <sub>8</sub> O <sub>3</sub>	<a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	176.17 g/mol	<a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[6]</a>
InChI Key	BIABIACQHKYEEB-UHFFFAOYSA-N	<a href="#">[6]</a>
Canonical SMILES	C1C(C2=C(C=C(C=C2)C(=O)O)C1)=O	<a href="#">[7]</a>

The molecule's architecture, featuring an electron-withdrawing ketone and a carboxylic acid group attached to an aromatic ring, dictates its chemical reactivity. The carboxylic acid proton is acidic, while the  $\alpha$ -protons to the ketone are susceptible to enolization under basic conditions. The conjugated system influences both its spectroscopic properties and its reactivity in nucleophilic addition reactions.

## Part 2: Synthesis via Intramolecular Friedel-Crafts Acylation

The most common and scalable synthesis of the 1-indanone core is through an intramolecular Friedel-Crafts acylation.[\[1\]](#)[\[8\]](#) This pathway is highly effective for creating the fused-ring system from an accessible linear precursor.

## Causality and Experimental Rationale

The chosen precursor, 3-(4-carboxyphenyl)propionic acid, contains both the aromatic ring and the propionic acid sidechain necessary for cyclization. The reaction is driven by a strong Lewis acid, typically aluminum chloride (AlCl<sub>3</sub>), which coordinates to the carboxylic acid, activating it for electrophilic attack on the electron-rich aromatic ring.[\[9\]](#) The high temperature (180-190°C) is necessary to overcome the activation energy for this intramolecular acylation. The

subsequent acidic workup protonates the intermediate carboxylate and ensures the final product is in its neutral acid form.

## Detailed Synthesis Protocol

Reaction: 3-(4-carboxyphenyl)propionic acid to **1-Indanone-6-carboxylic acid**[9]

Materials:

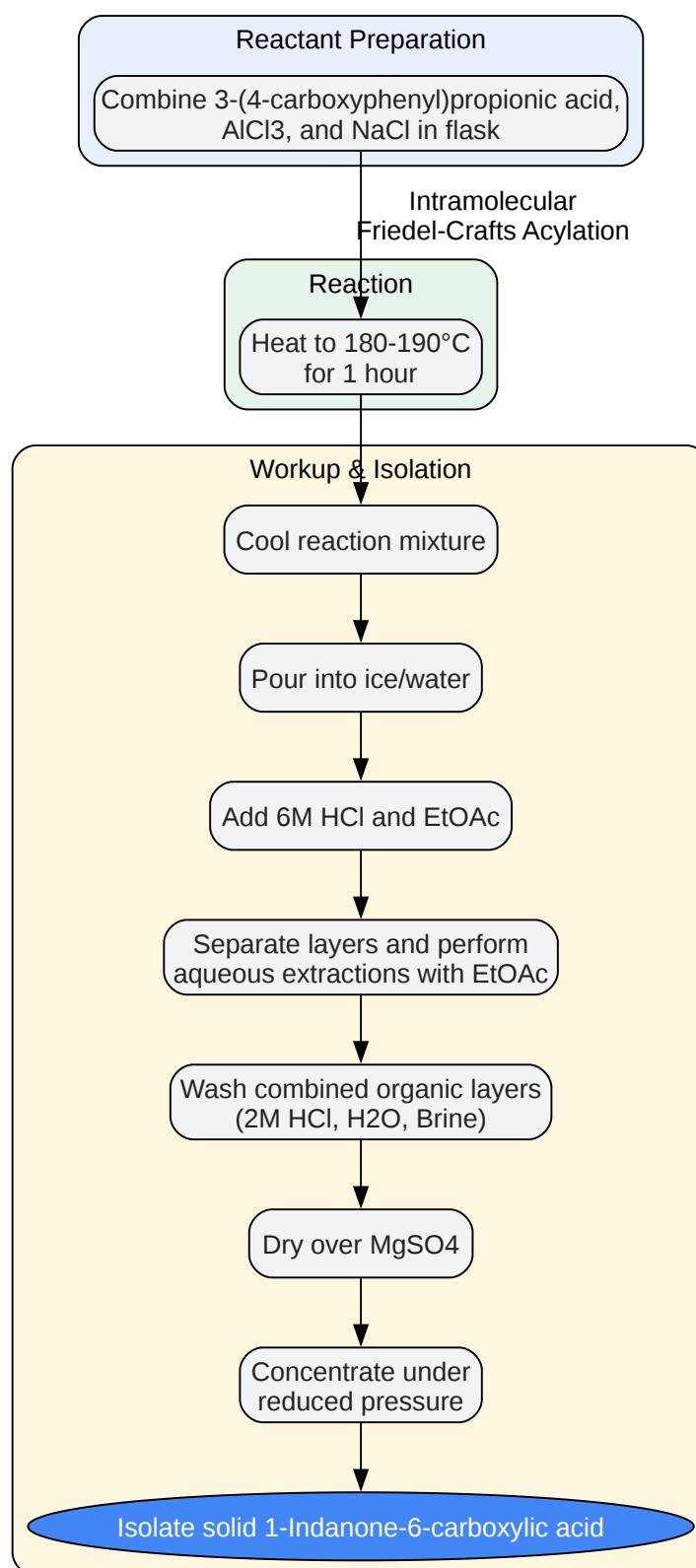
- 3-(4-carboxyphenyl)propionic acid (5 g, 0.026 mol)
- Aluminum Chloride ( $\text{AlCl}_3$ ), fresh (25 g, 0.187 mol)
- Sodium Chloride (NaCl) (2.5 g)
- Ice
- 6M Hydrochloric Acid (HCl)
- Ethyl Acetate (EtOAc)
- Magnesium Sulfate ( $\text{MgSO}_4$ ), anhydrous
- Brine (saturated NaCl solution)

Procedure:

- Setup: In a 100 mL flask equipped with a condenser and an internal thermometer, combine 3-(4-carboxyphenyl)propionic acid (5 g), fresh  $\text{AlCl}_3$  (25 g), and NaCl (2.5 g).
- Mixing: Briefly shake the flask to ensure the solids are well-mixed.
- Heating: Heat the flask in an oil bath set to 190°C. The internal temperature should be maintained at or above 180°C for 1 hour. During this time, the solid mixture will melt into a dark brown liquid.[9]
- Quenching: After 1 hour, remove the flask from the oil bath and allow it to cool. Carefully pour the cooled, viscous mixture into a 2000 mL beaker containing a large amount of crushed ice.

- Acidification & Extraction: To the beaker, add 180 mL of 6M HCl and 250 mL of EtOAc. Stir until the solid dissolves and transfer the mixture to a separatory funnel. Separate the layers.
- Aqueous Layer Wash: Extract the aqueous layer three more times with 200 mL of EtOAc each time.
- Organic Layer Wash: Combine all organic layers. Wash sequentially with 2M HCl, water, and finally with brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate the filtrate under reduced pressure (rotary evaporation) to yield a light brown solid. The typical yield is approximately 90%.<sup>[9]</sup> The product can be used directly for many applications or recrystallized for higher purity.

## Synthesis Workflow Diagram

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Caption: Workflow for the synthesis of **1-Indanone-6-carboxylic acid**.

## Part 3: Comprehensive Spectroscopic Characterization

Confirming the identity and purity of the synthesized compound is critical. A combination of spectroscopic methods provides a self-validating system, where each technique offers complementary information to build a complete structural picture.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework.

- <sup>1</sup>H NMR Spectroscopy: The proton NMR spectrum provides information on the number, connectivity, and chemical environment of hydrogen atoms.
  - Carboxylic Acid Proton (-COOH): A highly deshielded, broad singlet is expected in the 10-12 ppm region.[10] Its broadness is due to hydrogen bonding and exchange. This peak will disappear upon shaking the sample with D<sub>2</sub>O.
  - Aromatic Protons (Ar-H): Three protons are on the aromatic ring. Their complex splitting patterns and chemical shifts (typically 7.0-8.5 ppm) are influenced by the electron-withdrawing effects of both the ketone and carboxylic acid groups.
  - Aliphatic Protons (-CH<sub>2</sub>-): Two methylene groups form the five-membered ring. The protons at C2 ( $\alpha$  to the carbonyl) are expected around 2.7-3.1 ppm, while the protons at C3 ( $\beta$  to the carbonyl) will be slightly more upfield, around 2.5-2.9 ppm.[11][12] They will appear as triplets if coupling is straightforward, but can be more complex.
- <sup>13</sup>C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments.
  - Carbonyl Carbons (C=O): Two distinct carbonyl signals are expected. The ketone carbon (C1) will appear around 195-205 ppm. The carboxylic acid carbon will be further upfield, typically in the 165-185 ppm range.[10]
  - Aromatic Carbons (Ar-C): Six signals for the aromatic carbons are expected in the 120-150 ppm range. The carbon attached to the carboxylic acid and the carbons of the fused

ring system will have distinct chemical shifts.

- Aliphatic Carbons (-CH<sub>2</sub>-): Two signals for the methylene carbons are expected in the 25-40 ppm range.[13]

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#### Predicted <sup>1</sup>H and <sup>13</sup>C NMR Chemical Shifts

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Proton ( <sup>1</sup> H)	Predicted δ (ppm)
-COOH	10.0 - 12.0 (broad s, 1H)
Aromatic H	7.0 - 8.5 (m, 3H)
-CH <sub>2</sub> -C=O	2.7 - 3.1 (t, 2H)
Ar-CH <sub>2</sub> -	2.5 - 2.9 (t, 2H)
Carbon ( <sup>13</sup> C)	Predicted δ (ppm)
Ketone C=O	195 - 205
Carboxylic Acid C=O	165 - 185
Aromatic C	120 - 150
Aliphatic CH <sub>2</sub>	25 - 40

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## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum is typically dominated by two features stemming from the carboxylic acid dimer and the conjugated ketone.

Vibrational Mode	Expected Wavenumber (cm <sup>-1</sup> )	Appearance
O-H Stretch (Carboxylic Acid Dimer)	2500 - 3300	Very broad, strong
C-H Stretch (Aromatic & Aliphatic)	2850 - 3100	Sharp, medium (often superimposed on O-H)
C=O Stretch (Ketone, conjugated)	1690 - 1715	Strong, sharp
C=O Stretch (Carboxylic Acid Dimer)	1700 - 1725	Strong, sharp (may overlap with ketone C=O)
C=C Stretch (Aromatic)	1450 - 1600	Medium to weak
C-O Stretch (Carboxylic Acid)	1210 - 1320	Strong

The most diagnostic feature is the extremely broad O-H absorption, which confirms the presence of the carboxylic acid.<sup>[14]</sup><sup>[15]</sup> The carbonyl region may show one broad, strong peak or two closely spaced peaks, representing the overlapping stretches of the ketone and acid carbonyls.

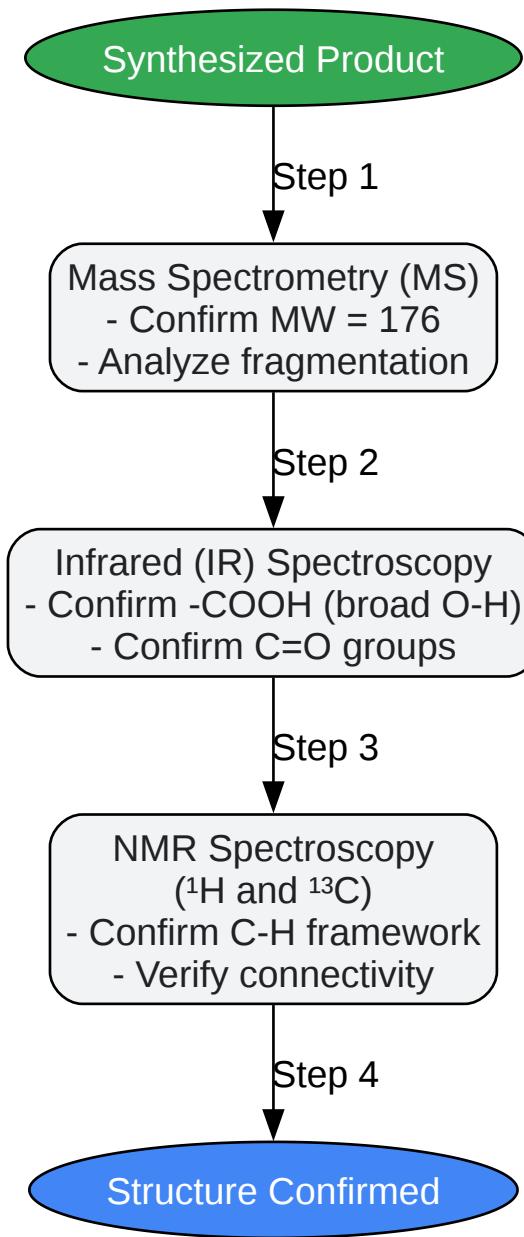
## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation pattern, which acts as a structural fingerprint.

- Molecular Ion (M<sup>+</sup>): The molecular ion peak should be observed at m/z = 176. For carboxylic acids, this peak can sometimes be weak.<sup>[16]</sup>
- Key Fragmentation Pathways:
  - Alpha-Cleavage: Cleavage of the bond between C1 and the aromatic ring can lead to the loss of a CO group (m/z = M - 28).
  - Loss of Carboxyl Group: Fragmentation can result in the loss of a hydroxyl radical (-OH, m/z = M - 17) or the entire carboxyl group (-COOH, m/z = M - 45).

- Acylium Ion: A prominent peak corresponding to the acylium ion ( $R-C\equiv O^+$ ) is a common feature in the mass spectra of carbonyl compounds.[17]

## Spectroscopic Validation Workflow



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Caption: Sequential workflow for spectroscopic validation.

## Part 4: Applications in Research and Drug Development

The 1-indanone core is a key pharmacophore in medicinal chemistry. Its rigid structure helps to position interacting functional groups in a defined orientation within a biological target's binding site. Derivatives of 1-indanone exhibit a vast range of biological activities, including anti-inflammatory, antiviral, anticancer, and analgesic properties.[1][18][19]

- **Scaffold for Anti-Inflammatory Agents:** 1-indanone analogues have been successfully developed as potent anti-inflammatory agents. For instance, novel derivatives have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells by modulating the TLR4/JNK/NF-κB signaling pathway.[20]
- **Intermediate for Complex Synthesis:** **1-Indanone-6-carboxylic acid** is an ideal starting point for creating compound libraries. The carboxylic acid serves as a versatile chemical handle for derivatization via amide bond formation, esterification, or reduction to an alcohol, allowing for systematic exploration of the structure-activity relationship (SAR).[21]
- **Precursor to Neuroactive Compounds:** The indanone skeleton is a core component of drugs used in the treatment of neurodegenerative diseases, such as Alzheimer's disease.[1]

## Conclusion

**1-Indanone-6-carboxylic acid** (CAS: 60031-08-5) is a fundamentally important building block whose value is derived from its fused bicyclic structure and dual functionality. Its synthesis is robust and scalable via the intramolecular Friedel-Crafts acylation. A rigorous and multi-faceted spectroscopic approach, combining NMR, IR, and MS, is essential for its unambiguous characterization, ensuring the integrity of subsequent research. For scientists in drug discovery and materials science, this compound offers a rigid and modifiable scaffold for the development of novel, high-value molecules.

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